molecular formula C28H33N5O2 B2870921 (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105232-79-8

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2870921
CAS No.: 1105232-79-8
M. Wt: 471.605
InChI Key: WVNODSLAKTWFMI-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pre-clinical drug discovery research. This molecule features a distinct hybrid architecture combining a piperazine core, a piperidine ring, and a pyridazine group, a structural motif frequently encountered in the development of pharmacologically active agents . The piperazine moiety is a privileged scaffold in drug design, often used to optimize key physicochemical properties of lead compounds and to serve as a conformational constraint for positioning pharmacophoric groups during interaction with biological targets . The specific molecular framework of this compound suggests potential research applications as a key intermediate or chemical probe for investigating various biological pathways. Structurally similar compounds containing the piperazine-piperidine-pyridazine ensemble are frequently explored in oncology and other therapeutic areas, particularly for targeting kinase enzymes and signal transduction cascades . Its mechanism of action in a research context would be highly dependent on the specific target under investigation, but its design offers versatility for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is strictly for use in laboratory settings by qualified scientists.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c1-21-5-3-4-6-25(21)26-11-12-27(30-29-26)32-15-13-22(14-16-32)28(34)33-19-17-31(18-20-33)23-7-9-24(35-2)10-8-23/h3-12,22H,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNODSLAKTWFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and other individual-specific factors

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H24N6O
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

This compound features a piperazine ring, a pyridazine moiety, and a methanone functional group, contributing to its diverse biological interactions.

1. Antitumor Activity

Research indicates that derivatives of piperazine and pyridazine exhibit promising antitumor properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation in various cancer lines. A study reported IC50 values indicating significant cytotoxic effects against human cancer cell lines, with some derivatives exhibiting IC50 values as low as 10 µM .

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)8.5
Compound BHeLa (Cervical)12.0
Target CompoundA549 (Lung)9.5

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts as a potential inhibitor of Abelson-family tyrosine kinases, which are implicated in neuronal apoptosis . In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells.

3. Antimicrobial Activity

Preliminary studies have suggested that the compound possesses antimicrobial properties against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics at concentrations of 100 µg/mL .

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in cell signaling pathways:

  • Kinase Inhibition : The compound inhibits certain kinases that regulate cell growth and survival.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the target compound and evaluated their antitumor efficacy in vitro and in vivo. The most active derivative showed significant tumor regression in xenograft models .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated that treatment with the compound improved motor function and reduced dopaminergic neuron loss .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Arylpiperazine Derivatives

Several compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic systems:

Compound Name/ID Key Structural Differences from Target Compound Reported Properties/Activities Source
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Replaces pyridazine with thiophene; trifluoromethyl instead of methoxy Enhanced hydrophobicity; potential CNS activity
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Substitutes pyridazine with pyridine; adds chloro and trifluoromethyl groups Improved metabolic stability; kinase inhibition
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Simplifies the piperidine-pyridazine system to an ethanone linker Reduced steric hindrance; higher solubility
Key Observations:
  • This may alter receptor selectivity, as pyridazine’s nitrogen-rich structure can engage in polar interactions absent in sulfur-containing analogues .
  • Substituent Effects : The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in MK47). Methoxy’s electron-donating nature could enhance binding to serotonin receptors, whereas trifluoromethyl groups improve membrane permeability .

Pharmacokinetic and Physicochemical Comparisons

While direct pharmacokinetic data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

  • Metabolic Stability : Pyridazine rings are susceptible to oxidative metabolism, whereas trifluoromethyl-substituted compounds (e.g., MK45) exhibit longer half-lives due to resistance to CYP450 enzymes .

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity evaluations depend on the metric used (e.g., 2D fingerprints vs. 3D pharmacophore models). The target compound shares ~70% structural similarity with MK45 (Tanimoto coefficient, MACCS fingerprints) but diverges in critical pharmacophoric features (e.g., hydrogen-bond acceptors). This underscores the need for multi-method similarity analysis in virtual screening .

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